

# Application Note: X-ray Photoelectron Spectroscopy (XPS) of Platinum Disulfide (PtS<sub>2</sub>) Films

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Compound of Interest		
Compound Name:	Platinum disulfide	
Cat. No.:	B8086138	Get Quote

Audience: Researchers, scientists, and professionals in materials science, nanoelectronics, and catalysis.

Introduction: **Platinum disulfide** (PtS<sub>2</sub>), a group-10 transition metal dichalcogenide (TMDC), has garnered significant interest for its unique layer-dependent electronic properties, high carrier mobility, and potential applications in nanoelectronics and optoelectronics.[1][2] X-ray Photoelectron Spectroscopy (XPS) is an indispensable, surface-sensitive analytical technique used to investigate the elemental composition, chemical purity, and electronic states of PtS<sub>2</sub> thin films.[3][4] This document provides detailed protocols for the synthesis and XPS analysis of PtS<sub>2</sub> films, guiding researchers in obtaining and interpreting high-quality data.

Core Principles of XPS: XPS is based on the photoelectric effect, where a sample is irradiated with a beam of X-rays (typically Al K $\alpha$  or Mg K $\alpha$ ), causing the emission of core-level electrons. [4][5] The kinetic energy (KE) of these photoelectrons is measured by a detector. The binding energy (BE) of an electron, which is characteristic of the element and its chemical environment, is then calculated using the equation:

BE = 
$$h\nu$$
 - KE -  $\Phi$ 

where hv is the energy of the X-ray photons and  $\Phi$  is the work function of the spectrometer.[5] Because the escape depth of photoelectrons is limited to the top few nanometers, XPS is an ideal technique for surface analysis.[3][4]



## **Experimental Protocols**

# Protocol 1: Synthesis of PtS<sub>2</sub> Films via Chemical Vapor Deposition (CVD)

This protocol describes a common method for synthesizing large-area, few-layer PtS<sub>2</sub> films by the direct sulfurization of a pre-deposited platinum film.[1][6]

#### Methodology:

- Substrate Preparation:
  - Begin with a Si substrate with a 300 nm thermally grown SiO<sub>2</sub> layer.
  - Clean the substrate ultrasonically in acetone, followed by isopropanol, and finally deionized (DI) water for 10 minutes each.
  - Dry the substrate with a stream of high-purity nitrogen gas.
- Platinum Deposition:
  - Deposit a thin (e.g., 3-5 nm) layer of platinum onto the cleaned SiO<sub>2</sub>/Si substrate using a sputtering system like the Kurt J. Lesker PVD 75.[1]
- Sulfurization Process:
  - Place the Pt-coated substrate in the center (zone 2) of a two-zone tube furnace.
  - Place sulfur powder in a crucible at the upstream, low-temperature region (zone 1).
  - Evacuate the furnace tube to a base pressure (e.g., 10<sup>-2</sup> Pa).
  - Heat zone 1 to ~180-200°C to generate sulfur vapor and heat zone 2 to ~400-500°C for the sulfurization reaction.
  - Maintain the reaction for a set duration (e.g., 1-2 hours) under a controlled pressure, which
    is a key factor for achieving high-quality PtS<sub>2</sub>.[1][6]



 After the reaction, cool the furnace naturally to room temperature before removing the sample.

## **Protocol 2: XPS Data Acquisition**

This protocol outlines the steps for acquiring XPS data from synthesized PtS2 films.

#### Methodology:

- Sample Preparation:
  - Mount the PtS<sub>2</sub> film sample onto a standard XPS sample holder using conductive carbon tape to minimize charging effects.[3]
  - Load the sample into the XPS instrument's introduction chamber and pump down to high vacuum.
- Instrument Setup:
  - Transfer the sample to the ultra-high vacuum (UHV) analysis chamber (pressure <10<sup>-9</sup>
     Torr).[7]
  - Use a monochromatic Al Kα X-ray source (1486.6 eV).
  - Position the sample for analysis, ensuring the desired area is targeted.
- Data Collection:
  - Survey Scan: Perform a survey scan over a broad binding energy range (e.g., 0-1200 eV)
     to identify all elements present on the surface.[8]
  - High-Resolution Scans: Acquire high-resolution spectra for the regions of interest:
    - Pt 4f
    - S 2p
    - C 1s (for adventitious carbon reference)



- O 1s (to check for oxidation/contamination)
- Use a smaller pass energy for high-resolution scans to achieve better energy resolution.

## **Protocol 3: XPS Data Analysis and Interpretation**

This protocol details the process of analyzing the acquired XPS data to determine chemical states and composition.

#### Methodology:

- Energy Calibration:
  - Calibrate the binding energy scale of all spectra by setting the adventitious C 1s peak to 284.6 eV or 284.8 eV.[9] This corrects for any sample charging.
- Peak Fitting (Deconvolution):
  - Use specialized software to process the high-resolution spectra.
  - Apply a Shirley-type background subtraction to each spectrum.[10]
  - Fit the peaks using a combination of Gaussian-Lorentzian functions.
  - For the Pt 4f and S 2p regions, fit the spectra with spin-orbit split doublets (4f<sub>7</sub>/<sub>2</sub> and 4f<sub>5</sub>/<sub>2</sub>, and 2p<sub>3</sub>/<sub>2</sub> and 2p<sub>1</sub>/<sub>2</sub>, respectively). Constrain the area ratio and energy separation of the doublets according to theoretical values (e.g., Pt 4f<sub>5</sub>/<sub>2</sub>: Pt 4f<sub>7</sub>/<sub>2</sub> area ratio ≈ 0.75, separation ≈ 3.35 eV).[11][12]
- Chemical State Identification:
  - Identify the chemical states by comparing the binding energies of the fitted peaks to
    established literature values (see Table 1). The presence of multiple doublets in a single
    high-resolution spectrum indicates multiple chemical states (e.g., PtS<sub>2</sub> and PtS).[13]
- Quantitative Analysis:



- Determine the atomic concentrations of the elements from the integrated peak areas of the high-resolution spectra.
- Correct the peak areas using the appropriate relative sensitivity factors (RSFs) for your instrument.[14]
- Calculate the S/Pt ratio to verify the stoichiometry of the PtS<sub>2</sub> film.[15]

### **Data Presentation**

Quantitative data from XPS analysis is crucial for confirming the successful synthesis of PtS<sub>2</sub>. The table below summarizes the characteristic binding energies for platinum and sulfur species.

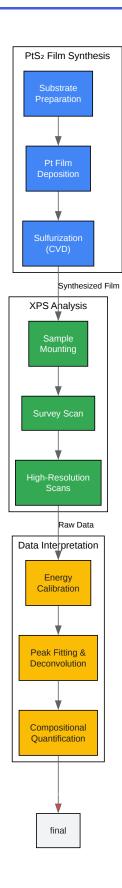
Chemical State	Core Level	Binding Energy (eV)	Reference(s)
Pt Metal (Pt <sup>o</sup> )	Pt 4f <sub>7</sub> / <sub>2</sub>	71.0 - 71.2	[11][12]
Pt 4f <sub>5</sub> / <sub>2</sub>	74.3 - 74.5	[11][12]	
PtS (Pt <sup>2+</sup> )	Pt 4f <sub>7</sub> / <sub>2</sub>	72.3 - 72.7	[13]
Pt 4f <sub>5</sub> / <sub>2</sub>	75.6 - 76.2	[13]	
PtS <sub>2</sub> (Pt <sup>4+</sup> )	Pt 4f <sub>7</sub> / <sub>2</sub>	73.8 - 74.0	[13]
Pt 4f <sub>5</sub> / <sub>2</sub>	77.1 - 77.3	[13]	
Sulfide (in PtS <sub>2</sub> )	S 2p3/2	~162.8	[9]
S 2p1/2	~164.0	[9]	

Note: Binding energies can vary slightly depending on instrument calibration, film thickness, and substrate interactions.

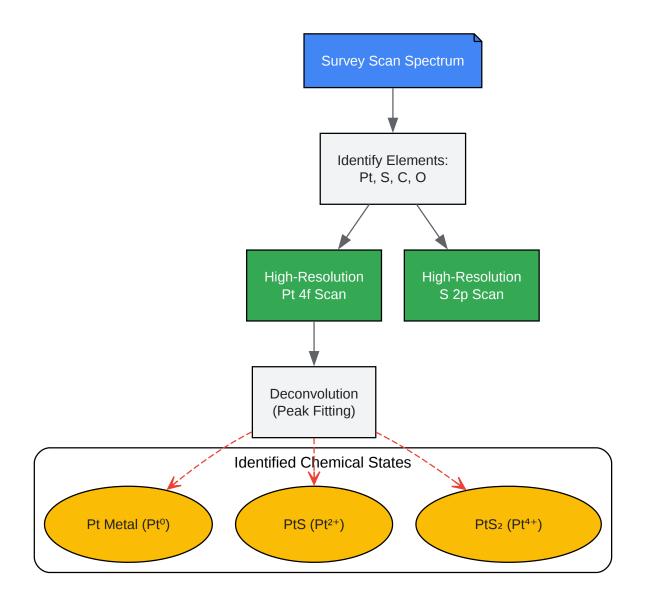
## **Visualizations**

Diagrams help visualize the experimental and analytical workflows.









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